molecular formula C21H23NO4 B1680260 Rubropunctamine CAS No. 514-66-9

Rubropunctamine

Cat. No.: B1680260
CAS No.: 514-66-9
M. Wt: 353.4 g/mol
InChI Key: WTEXYKPGDKLLCW-KCSPPWDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rubropunctamine is a red pigment compound produced by the fermentation of Monascus species, particularly Monascus purpureus. It is one of the major pigments found in red yeast rice, a traditional food and medicinal product in East Asian countries. This compound belongs to the azaphilone family of compounds, which are known for their diverse biological activities, including antimicrobial, antitumor, and immunomodulatory effects .

Mechanism of Action

Target of Action

Rubropunctamine, a red pigment produced by the Monascus species, primarily targets bacteria, yeast, and filamentous fungi strains . It exerts an antibiotic action against these microorganisms, making it a potent antimicrobial agent .

Mode of Action

This compound interacts with its targets by inhibiting their growth and proliferation . It disrupts the normal functioning of these microorganisms, leading to their eventual death or growth inhibition .

Biochemical Pathways

It is known that the compound is involved in the regulation of fungal development and secondary metabolism . One of the key players in this process is a Monascus ypt7 homologous gene (mrypt7) from Monascus ruber M7 . This gene is believed to coordinate with numerous genes involved in the vegetative growth, conidiogenesis, secondary metabolism biosynthesis, and transportation of M. ruber M7 .

Pharmacokinetics

It is suggested that most this compound compounds have high intestinal absorption and bioavailability . Some this compound compounds might cause pharmacokinetics-related drug–drug interactions .

Result of Action

The primary result of this compound’s action is the inhibition of the growth and proliferation of bacteria, yeast, and filamentous fungi strains . This leads to a decrease in the population of these microorganisms, thereby exerting its antibiotic effect .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the addition of acetates, especially ammonium acetate, can significantly enhance the production of this compound . This suggests that the compound’s action, efficacy, and stability can be modulated by changes in its environment .

Biochemical Analysis

Biochemical Properties

Rubropunctamine interacts with various biomolecules in biochemical reactions. It inhibits Epstein-Barr virus early antigen (EBV-EA) activation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA), with an IC50 of 433 mol ratio/32 pmol TPA . It also exhibits moderate scavenging activity against NO generation by (±)-(E)-methyl-2[(E)-hydroxy-imino]-5-nitro-6-methoxy-3-hexemide (NOR 1) in normal human hepato cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to induce cell apoptosis and inhibit growth in BGC-823 cells . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found that this compound can significantly influence the production of Monascus pigments, especially when the transportation of this compound was improved multi-fold .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, the extracellular contents of this compound were raised by 1865 and 4100-fold at the 4th day when M7 grew on PDA with 0.5% ammonium acetate . This indicates that this compound has a significant long-term effect on cellular function observed in in vitro studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. Genes involved in aromatic amino acid metabolism pathway and branched chain amino acid metabolism were found to be up-regulated in the presence of this compound . This suggests that this compound interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Sodium acetate can significantly influence the production of this compound, especially when the transportation of this compound was improved multi-fold . This suggests that this compound interacts with certain transporters or binding proteins, affecting its localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Rubropunctamine is typically synthesized through the fermentation of Monascus species on substrates such as rice. The fermentation process involves the use of polyketide synthases and fatty acid synthases, which catalyze the formation of the azaphilone structure .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Monascus species on rice or other suitable substrates. The fermentation conditions, including temperature, pH, and nutrient availability, are carefully controlled to optimize pigment production. After fermentation, the pigments are extracted using solvents such as methanol or ethyl acetate, followed by purification using techniques like silica gel column chromatography and thin layer chromatography .

Chemical Reactions Analysis

Types of Reactions: Rubropunctamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Food Industry Applications

Colorant in Food Products
Rubropunctamine is primarily recognized for its use as a natural colorant in food products. It is derived from Monascus purpureus, which is traditionally used in Asian cuisine, particularly in fermented rice products. The pigment imparts a red hue to various foods, including:

  • Beverages : Used in alcoholic drinks such as rice wine.
  • Dairy Products : Employed in cheeses and yogurts.
  • Bakery Items : Enhances the visual appeal of breads and pastries.

The stability of this compound under varying pH levels and temperatures makes it suitable for diverse food applications. Studies indicate that encapsulation techniques can enhance its stability, allowing for better integration into food matrices while maintaining its color and antioxidant properties .

Pharmaceutical Applications

Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways, making it a potential candidate for developing new antimicrobial agents .

Anticancer Activity
this compound has shown promise in anticancer research. Studies indicate that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) without adversely affecting normal cells . The compound's ability to cross the blood-brain barrier further enhances its potential as a therapeutic agent for brain tumors .

Biotechnological Applications

Biosynthesis and Fermentation
this compound is produced through solid-state fermentation using substrates like rice and sorghum. The efficiency of pigment production varies based on the substrate used; rice grains yield the highest concentration of this compound (87.3%) compared to other grains . This aspect highlights its potential for large-scale cultivation and production in biotechnological settings.

Encapsulation Techniques
Recent advancements in encapsulation methods have improved the solubility and stability of this compound. Liposomal encapsulation has been particularly effective, enhancing its bioavailability and protective qualities against environmental factors such as light and temperature . This technology could facilitate the incorporation of this compound into functional foods and nutraceuticals.

Case Study 1: Antimicrobial Efficacy

A study conducted on this compound extracted from Monascus purpureus demonstrated its effectiveness against S. aureus using the Kirby-Bauer diffusion method. Results showed significant inhibition zones, indicating strong antimicrobial properties .

Case Study 2: Anticancer Potential

In vitro assays on MCF-7 breast cancer cells revealed that this compound induced apoptosis at concentrations that did not affect normal human melanocytes. This selectivity suggests its potential as a targeted cancer therapy .

Comparative Data Table

Application AreaDescriptionKey Findings
Food ColorantNatural pigment for enhancing visual appealStable under various conditions; effective in multiple food types
Antimicrobial AgentActive against Gram-positive and Gram-negative bacteriaSignificant inhibition observed in clinical studies
Anticancer CompoundInduces apoptosis in certain cancer cell linesSelective toxicity towards cancer cells over normal cells
Biotechnological UseProduced via solid-state fermentationHighest yield from rice grains; potential for large-scale production

Comparison with Similar Compounds

Rubropunctamine’s diverse applications and unique properties make it a valuable compound in various fields of research and industry.

Biological Activity

Rubropunctamine is a polyketide compound primarily produced by the fungus Monascus purpureus and its variants, including Monascus ruber. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity of this compound.

This compound is characterized by its molecular weight of approximately 353.41 g/mol and specific structural features that facilitate its biological interactions. It is predominantly extracted from fungal cultures grown on various substrates, with rice grains yielding the highest concentrations (87.3%) compared to sorghum and corn grains .

PropertyValue
Molecular Weight (g/mol)353.41
Rotatable Bonds6
H-bond Acceptors5
H-bond Donors0
Molar Refractivity99.19
TPSA (Ų)73.33
WlogP3.51

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. In silico docking studies have indicated that this compound has a favorable binding affinity for Staphylococcus aureus, with a dissociation constant (Kd) of 0.640 µM, suggesting its potential as an antimicrobial agent .

Comparative Binding Energies

The following table summarizes the binding energies of this compound and related compounds against S. aureus:

CompoundΔG (kcal/mol)Kd (µM)
This compound-8.4500.640
Monascorubramine-8.9690.266
Trimethoprim-8.5840.510

These results indicate that this compound forms stable complexes with bacterial targets, thus supporting its use in developing antimicrobial therapies.

Anticancer Activity

Research has demonstrated that this compound possesses anticancer properties, particularly against human breast cancer cell lines (MCF-7). In vitro studies revealed that extracts containing this compound showed significant cytotoxic effects while exhibiting minimal toxicity to normal human cells . The mechanism of action is believed to involve apoptosis induction through caspase activation, which is crucial for cancer cell death.

Case Study: Cytotoxicity Evaluation

A study assessed the cytotoxicity of this compound against MCF-7 cells using an MTT assay:

  • Concentration Tested : Various concentrations of this compound were tested.
  • Results : The extract exhibited a dose-dependent reduction in cell viability, indicating effective anticancer activity.

Antioxidant Properties

This compound has also shown promising antioxidant activity, which is vital for protecting cells from oxidative stress. The free radical scavenging potential was evaluated using standard assays, revealing that this compound can effectively neutralize free radicals, thereby contributing to its health benefits .

Properties

CAS No.

514-66-9

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

IUPAC Name

(3Z,9aR)-3-(1-hydroxyhexylidene)-9a-methyl-6-[(E)-prop-1-enyl]furo[3,2-g]isoquinoline-2,9-dione

InChI

InChI=1S/C21H23NO4/c1-4-6-7-9-17(23)18-16-11-13-10-14(8-5-2)22-12-15(13)19(24)21(16,3)26-20(18)25/h5,8,10-12,23H,4,6-7,9H2,1-3H3/b8-5+,18-17-/t21-/m1/s1

InChI Key

WTEXYKPGDKLLCW-KCSPPWDSSA-N

SMILES

CCCCCC(=C1C2=CC3=CC(=NC=C3C(=O)C2(OC1=O)C)C=CC)O

Isomeric SMILES

CCCCC/C(=C/1\C2=CC3=CC(=NC=C3C(=O)[C@@]2(OC1=O)C)/C=C/C)/O

Canonical SMILES

CCCCCC(=C1C2=CC3=CC(=NC=C3C(=O)C2(OC1=O)C)C=CC)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Rubropunctatin;  Rubropunctamine; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rubropunctamine
Reactant of Route 2
Rubropunctamine
Reactant of Route 3
Rubropunctamine
Reactant of Route 4
Reactant of Route 4
Rubropunctamine
Reactant of Route 5
Rubropunctamine
Reactant of Route 6
Rubropunctamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.